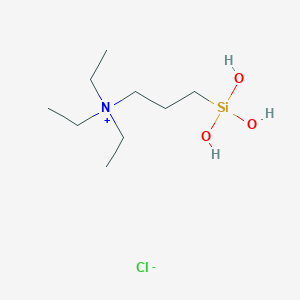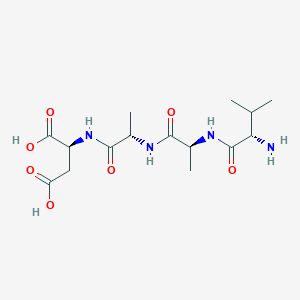![molecular formula C19H13NO3 B12592414 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- CAS No. 650636-41-2](/img/structure/B12592414.png)
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, which includes a furan ring fused with a naphthalene moiety and a hydroxyphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthol with potassium carbonate to form a fine powder, followed by the addition of diethyl sulfate under stirring conditions . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable structure and vibrant color.
Mechanism of Action
The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its protein tyrosine kinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby blocking its function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxynaphthalen-1-yl)(furan-2-yl)methanone
- (4-methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone
Uniqueness
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- stands out due to its unique combination of a furan ring, naphthalene moiety, and hydroxyphenyl group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
650636-41-2 |
|---|---|
Molecular Formula |
C19H13NO3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
(1-aminobenzo[e][1]benzofuran-2-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H13NO3/c20-17-16-14-4-2-1-3-11(14)7-10-15(16)23-19(17)18(22)12-5-8-13(21)9-6-12/h1-10,21H,20H2 |
InChI Key |
DKGUSLUFKUFPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


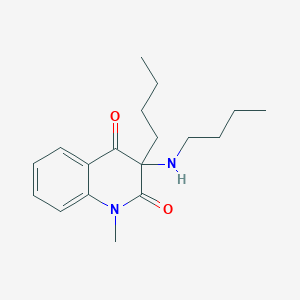

![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
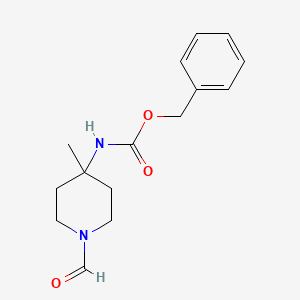
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
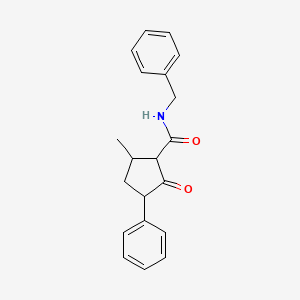
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)
